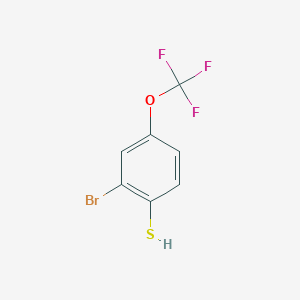

2-Bromo-4-(trifluoromethoxy)benzenethiol

Description

Contextual Significance of Halogenated Aryl Thioethers in Contemporary Organic Chemistry

Halogenated aryl thioethers are a class of organosulfur compounds that have become critical intermediates in modern organic synthesis. Thioethers, in general, are found in a wide range of pharmaceuticals and natural products. The incorporation of a halogen atom onto the aromatic ring provides a reactive handle for a variety of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for the sequential and controlled construction of complex molecular architectures.

The synthesis of aryl thioethers often proceeds through the coupling of an aryl halide with a thiol or a thiol surrogate. mdpi.comresearchgate.net This approach is foundational in medicinal chemistry for assembling core scaffolds of potential drug candidates. researchgate.net Researchers have developed numerous methods, including photochemical and organocatalytic protocols, to form the crucial carbon-sulfur (C–S) bond, often using aryl chlorides, bromides, or iodides as starting materials. researchgate.netnih.gov The resulting halogenated aryl thioethers are not merely endpoints but are valued as versatile platforms for further molecular elaboration, enabling the synthesis of complex, biologically active molecules and advanced organic materials. nih.gov

The Trifluoromethoxy Group: A Pseudohalogen Substituent in Advanced Molecular Design

The trifluoromethoxy group (–OCF3) is a unique and increasingly important substituent in the design of pharmaceuticals, agrochemicals, and advanced materials. mdpi.comnih.gov Its rising prominence stems from a combination of distinctive physicochemical properties that can significantly enhance the performance of a parent molecule. nih.gov The –OCF3 group is highly lipophilic, which can improve a drug molecule's ability to cross biological membranes, potentially enhancing its bioavailability and in vivo transport. mdpi.comnih.gov

Furthermore, the trifluoromethoxy group is strongly electron-withdrawing and offers high metabolic stability, as the carbon-fluorine bond is exceptionally strong. mdpi.com Due to its electronic properties being similar to those of chlorine and fluorine, the trifluoromethoxy group has been described as a "pseudohalogen" or "super-halogen." nih.gov This allows it to be used as a bioisostere for halogen atoms in drug design, offering a way to modulate a molecule's electronic and pharmacokinetic profiles while maintaining or improving its interaction with biological targets. mdpi.comwechemglobal.com

| Property | Trifluoromethoxy (–OCF3) | Chlorine (–Cl) | Fluorine (–F) |

| Hansch Lipophilicity Parameter (π) | +1.04 | +0.71 | +0.14 |

| Hammett Meta Substituent Constant (σm) | +0.38 | +0.37 | +0.34 |

| Hammett Para Substituent Constant (σp) | +0.25 | +0.23 | +0.06 |

This table presents a comparison of key physicochemical parameters for the trifluoromethoxy group and representative halogens, illustrating their electronic and lipophilic similarities and differences.

Strategic Importance of Benzenethiol (B1682325) Derivatives in Chemical Synthesis and Materials Science

Benzenethiol and its derivatives are foundational pillars in both chemical synthesis and materials science. In synthesis, the thiol (–SH) group is a potent nucleophile and a precursor for a vast array of sulfur-containing compounds. It can be readily converted into thioethers, disulfides, and other organosulfur functionalities, making benzenethiols indispensable building blocks for creating complex organic molecules. acs.org

In materials science, benzenethiol derivatives are paramount in the field of nanotechnology, particularly for the formation of self-assembled monolayers (SAMs) on metal surfaces. tntconf.org The sulfur atom of the thiol group exhibits a strong affinity for noble metals such as gold, silver, and copper, leading to the spontaneous formation of highly ordered, dense molecular layers. nih.govresearchgate.net These SAMs can precisely control the surface properties of a material, such as its wettability, corrosion resistance, and biocompatibility. By choosing benzenethiols with different functional groups on the aromatic ring, scientists can tailor the interface for specific applications, including biosensors, molecular electronics, and advanced coatings. acs.org

Overview of Research Imperatives and Emerging Frontiers for 2-Bromo-4-(trifluoromethoxy)benzenethiol

While extensive research exists for its constituent functionalities, dedicated studies on this compound itself are still emerging. The compound is primarily available as a research chemical, signaling its role as a specialized building block. aobchem.comaaronchem.comchemicalregister.com The research imperatives for this molecule can be inferred from its unique trifunctional structure, which offers multiple avenues for chemical exploration.

Key Potential Research Areas:

Orthogonal Functionalization: The presence of a thiol (–SH) and a bromo (–Br) group at the ortho position presents an opportunity for selective and sequential reactions. The thiol can be used for surface anchoring (e.g., forming SAMs) or nucleophilic substitution, while the bromine atom can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This orthogonality is highly desirable for the systematic construction of complex molecules and functional materials.

Advanced Materials Synthesis: The trifluoromethoxy group can impart desirable properties such as thermal stability and hydrophobicity to polymers or materials derived from this monomer. Its use in SAMs could create surfaces with low surface energy and specific electronic properties.

Medicinal Chemistry Scaffolding: As a fragment for drug discovery, this compound combines the lipophilic and metabolically stable –OCF3 group with two distinct reactive sites. This allows for its incorporation into lead compounds and subsequent diversification to explore structure-activity relationships.

Synthesis of Heterocycles: The ortho-bromo-thiol arrangement is a classic precursor for the synthesis of sulfur-containing heterocyclic compounds, such as benzothiophenes and thianthrenes, which are important motifs in pharmaceuticals and electronic materials. acs.org Recent advances in aryne chemistry for creating o-bromobenzenethiol equivalents suggest modern synthetic routes could be applied. acs.org

The primary frontier for this compound lies in its exploitation as a multi-purpose synthetic tool. Future research will likely focus on developing synthetic methodologies that take advantage of its distinct reactive sites and demonstrating its utility in creating novel, high-performance molecules for materials science and medicine.

| Property | Value |

| Chemical Formula | C7H4BrF3OS |

| CAS Number | 875143-35-4 |

| Molecular Weight | 273.07 g/mol |

| InChIKey | DJISZHJXQXZZTM-UHFFFAOYSA-N |

This table summarizes the basic chemical identifiers for this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(trifluoromethoxy)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3OS/c8-5-3-4(1-2-6(5)13)12-7(9,10)11/h1-3,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJISZHJXQXZZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Trifluoromethoxy Benzenethiol and Its Precursors

Foundational Strategies for Aryl Thiol Introduction

The introduction of a thiol (mercaptan) group onto an aromatic ring is a fundamental transformation in organic synthesis. For precursors to 2-Bromo-4-(trifluoromethoxy)benzenethiol, several reliable methods are employed.

Direct thiolation methods often involve the conversion of a pre-existing functional group, such as an amino group or a halogen, into a thiol.

Sandmeyer-Type Reactions : A common route to aryl thiols begins with an aromatic amine, such as 2-bromo-4-(trifluoromethoxy)aniline. The amine is converted into a diazonium salt, which is then displaced by a sulfur-containing nucleophile. organic-chemistry.orgnih.gov The Leuckart thiophenol reaction, a classic example, involves the decomposition of a diazoxanthate, formed from the reaction of a diazonium salt with a xanthate, to yield the corresponding aryl thiol after hydrolysis. wikipedia.orgdbpedia.orgdrugfuture.comorganic-chemistry.org This method is advantageous for its ability to introduce the thiol group into specific positions dictated by the location of the initial amino group. organic-chemistry.org

Newman-Kwart Rearrangement : This powerful method transforms phenols into the corresponding thiophenols. wikipedia.org The process begins with the conversion of a phenol (B47542) to an O-aryl thiocarbamate. wikipedia.org Upon heating, typically at high temperatures (200-300 °C), the thiocarbamate undergoes an intramolecular rearrangement where the aryl group migrates from the oxygen to the sulfur atom, forming a thermodynamically more stable S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.orgthieme-connect.com Subsequent hydrolysis of the S-aryl thiocarbamate yields the desired aryl thiol. wikipedia.org This rearrangement is a key step for converting a precursor like 4-(trifluoromethoxy)phenol (B149201) into 4-(trifluoromethoxy)benzenethiol.

Metal-Catalyzed Thiolation : Aryl halides can be directly converted to aryl thiols or thioethers through cross-coupling reactions. While traditional methods often required harsh conditions, modern approaches utilize transition-metal catalysts, such as nickel or copper, to facilitate the C-S bond formation under milder conditions. bohrium.comnih.govresearchgate.net Recent developments include visible-light photoredox catalysis and electrochemical methods that allow for the thiolation of aryl halides at room temperature, offering broad functional group tolerance. bohrium.comnih.gov

One of the most important industrial methods for producing aryl thiols is the reduction of the more readily accessible aryl sulfonyl chlorides. google.comgoogle.com This approach can be applied to a precursor like 4-(trifluoromethoxy)benzenesulfonyl chloride to generate 4-(trifluoromethoxy)benzenethiol. chemicalbook.com

A variety of reducing agents can be employed for this transformation. Classic methods utilize zinc powder in an acidic medium. google.comgoogle.comchemicalbook.com Other powerful reducing agents like lithium aluminum hydride are also effective. taylorfrancis.com More recent and catalytically driven methods involve the hydrogenation of the sulfonyl chloride over a palladium catalyst, often in the presence of a mild base to neutralize the acidic byproducts. google.comtaylorfrancis.com

| Reducing Agent/System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Zinc and Acid (e.g., H₂SO₄) | Aqueous/Acidic medium, 0 °C to reflux | Well-established, cost-effective | google.comgoogle.comchemicalbook.com |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether solvent | Powerful reducing agent | taylorfrancis.com |

| Triphenylphosphine | Toluene solvent | Efficient and convenient | organic-chemistry.org |

| Catalytic Hydrogenation (H₂/Pd) | Moderate H₂ pressure, presence of a base | Catalytic, cleaner process | google.comtaylorfrancis.com |

Regioselective Bromination Techniques in Trifluoromethoxylated Arenes

The introduction of a bromine atom at a specific position on the trifluoromethoxy-substituted ring is critical. The directing effects of the substituents already present on the aromatic ring heavily influence the outcome of the bromination reaction. The trifluoromethoxy (OCF₃) group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position. Conversely, amino (-NH₂) or thiol (-SH) groups are electron-donating, activating groups that direct to the ortho and para positions.

To synthesize this compound, the bromine must be introduced ortho to the thiol group and meta to the trifluoromethoxy group. This is typically achieved by brominating a precursor where an ortho, para-directing group is present at position 1 and the meta-directing trifluoromethoxy group is at position 4.

A common precursor for this strategy is 4-(trifluoromethoxy)aniline. The powerful activating and ortho, para-directing effect of the amino group overrides the deactivating, meta-directing effect of the trifluoromethoxy group, directing the electrophilic bromine to the positions ortho to the amine (positions 2 and 6). google.comgoogle.com By controlling the stoichiometry of the brominating agent, it is possible to achieve mono-bromination, although di-bromination is also common. google.comgoogle.com Subsequent conversion of the amino group to a thiol would then yield the target compound. Brominating agents such as N-bromosuccinimide (NBS) in an acidic medium are often preferred as they can offer higher selectivity and yield compared to using elemental bromine. google.com

While direct electrophilic substitution is common, other strategies can achieve the desired regioselectivity. One approach involves the bromination of a suitable precursor followed by the removal of a directing group. For instance, 2- or 4-trifluoromethoxyaniline can be brominated and subsequently deaminated to produce 1-bromo-3-trifluoromethoxybenzene with high selectivity and yield. google.com This intermediate could then be further functionalized.

Furthermore, iridium-catalyzed borylation of arenes, which is controlled by steric effects, can be used to install a boronate ester at a specific position. nih.gov This can be followed by a copper-mediated conversion of the boronate ester to the desired functional group, offering an alternative pathway to control regiochemistry that complements the electronic control of traditional electrophilic substitution. nih.gov

Methodologies for the Introduction of the Trifluoromethoxy Moiety

The trifluoromethoxy group (OCF₃) is a valuable substituent in medicinal and agricultural chemistry, and several methods exist for its introduction onto an aromatic ring.

The most established industrial method begins with a corresponding methoxy-substituted arene (an anisole (B1667542) derivative). nih.gov This process involves a two-step chlorination/fluorination sequence. The methyl group of the anisole is first exhaustively chlorinated to form a trichloromethyl ether (-OCCl₃). This intermediate is then treated with a fluorinating agent, such as anhydrous hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF₃) in the presence of antimony pentachloride (SbCl₅), to exchange the chlorine atoms for fluorine, yielding the trifluoromethoxy group. nih.govbeilstein-journals.org

An alternative approach starts from a phenol. The phenol is heated with carbon tetrachloride (CCl₄) and anhydrous hydrogen fluoride, often with a catalyst like boron trifluoride, in a pressure vessel to directly form the aryl trifluoromethyl ether. nih.govbeilstein-journals.org

More recently, methods for the direct trifluoromethoxylation have been developed. These include the use of electrophilic OCF₃-transfer agents derived from O-(trifluoromethyl)dibenzofuranium salts. nih.govbeilstein-journals.org Additionally, radical-mediated C-H trifluoromethoxylation has emerged as a strategy to directly functionalize arenes, which can be beneficial in the late-stage modification of complex molecules. nih.gov

| Starting Material | Method | Key Reagents | Reference |

|---|---|---|---|

| Aryl Methyl Ether (Anisole) | Chlorination/Fluorination | Cl₂, light; HF/SbCl₅ | nih.govbeilstein-journals.org |

| Phenol | Direct Conversion | CCl₄, HF, BF₃ (cat.) | nih.govbeilstein-journals.org |

| Arene (C-H bond) | Radical C-H Functionalization | Photocatalyst, OCF₃ source | nih.gov |

| Phenol | Electrophilic O-Trifluoromethylation | O-(trifluoromethyl)dibenzofuranium salts | nih.govbeilstein-journals.org |

Classical and Modern Fluorination Reagents for Ether Formation

The synthesis of aryl trifluoromethyl ethers, a key structural motif in the target compound, has evolved significantly from classical, harsh methods to more sophisticated modern protocols. Historically, the formation of the trifluoromethoxy (-OCF₃) group often required aggressive and toxic reagents under demanding conditions. beilstein-journals.org

Classical approaches frequently involved a two-step process starting from phenols. The phenol would first be converted to an intermediate such as a fluoroformate or a chlorothionoformate. Subsequent nucleophilic fluorination using reagents like antimony trifluoride (SbF₃), sulfur tetrafluoride (SF₄), or hydrogen fluoride (HF) at high temperatures (100–160 °C) would yield the desired trifluoromethoxy arene. rsc.org Another traditional route is the chlorine-fluorine exchange, where an aryl trichloromethyl ether (Ar-OCCl₃) is treated with fluorinating agents like SbF₃ to produce the Ar-OCF₃ group. mdpi.com These methods, while effective for simple phenols, are often incompatible with more complex or sensitive functional groups due to their harsh nature. rsc.orgmdpi.com

Modern advancements have introduced a suite of milder and more selective reagents. Oxidative desulfurization-fluorination of xanthates derived from phenols offers a more general route applicable to a wider range of substrates. mdpi.com This method typically uses a combination of a fluoride source, like XtalFluor-E, and an oxidant. nih.govresearchgate.net

Furthermore, direct O-trifluoromethylation of phenols has become possible with the development of electrophilic trifluoromethylating reagents. Hypervalent iodine compounds, such as the Togni reagents, and sulfonium (B1226848) salts, like the Umemoto reagents, can transfer a CF₃ group to the oxygen atom of phenols. mdpi.comwikipedia.orgsigmaaldrich.com These reactions often proceed under much milder conditions than classical methods, although their application to phenols can sometimes result in lower yields compared to alcohols. rsc.org A two-step protocol combining O-carboxydifluoromethylation of phenols with a subsequent silver-catalyzed decarboxylative fluorination using reagents like Selectfluor II provides a practical alternative for accessing aryl trifluoromethyl ethers. cas.cn

The table below summarizes key fluorination reagents and their typical applications in aryl trifluoromethyl ether synthesis.

| Reagent/Method | Precursor | Typical Conditions | Advantages | Limitations |

| Classical Methods | ||||

| SF₄ / HF | Aryl Fluoroformates | High Temperature (160-175 °C) | Effective for simple substrates | Harsh conditions, toxic reagents |

| SbF₃ / SbCl₅ | Aryl Trichloromethyl Ethers | High Temperature | Inexpensive industrial reagents | Requires pre-functionalization, harsh |

| Modern Methods | ||||

| Pyridine-HF / DBH | Aryl Xanthates | Mild | More general than classical methods | Stoichiometric oxidants needed |

| XtalFluor-E / TCCA | Aryl Xanthates | 80 °C | Good yields, simple procedure | Two-step process from phenol |

| Togni/Umemoto Reagents | Phenols | Mild, often with a base or catalyst | Direct O-trifluoromethylation | Can be expensive, variable yields with phenols |

| AgF₂ / Selectfluor | Aryloxydifluoroacetic acids | Mild | Broad substrate scope | Requires silver catalyst |

Convergent and Divergent Synthetic Routes to Substituted Benzenethiol (B1682325) Architectures

The synthesis of complex molecules like this compound can be approached using either convergent or divergent strategies. These overarching plans dictate how molecular fragments are assembled and elaborated.

A divergent synthesis , conversely, starts from a common intermediate that is elaborated through different reaction pathways to produce a library of structurally related compounds. A pluripotent intermediate, such as 4-(trifluoromethoxy)benzenethiol, could serve as a starting point. From this common core, various functionalizations, such as regioselective bromination, could be performed to yield the target molecule and other related derivatives. This strategy is particularly powerful for structure-activity relationship (SAR) studies, where systematic modification of a core structure is required. The design of a divergent route hinges on the strategic choice of a common intermediate that allows for versatile and selective late-stage functionalization.

Catalytic Approaches in the Synthesis of Aryl-Sulfur and Aryl-Halogen Bonds

The formation of the C-S and C-Br bonds in this compound is amenable to a variety of powerful catalytic methods that have become cornerstones of modern organic synthesis.

Transition Metal-Catalyzed Coupling Reactions for Aryl Thiol Formation

The direct synthesis of aryl thiols from aryl halides is a key transformation. Transition metal catalysis, particularly with palladium and copper, has provided highly efficient methods for this C-S bond formation.

Palladium-catalyzed reactions represent a robust and general approach. The Hartwig-Buchwald amination chemistry has been successfully extended to C-S coupling. Using a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable phosphine (B1218219) ligand, aryl halides (chlorides, bromides, iodides) can be coupled with a thiol or a thiol surrogate. nih.gov The development of specialized ligands, such as bulky biarylphosphines or Josiphos-type ligands (e.g., CyPF-t-Bu), has been crucial for achieving high catalytic activity, enabling reactions with low catalyst loadings and extraordinary turnover numbers. nih.govacs.orgorganic-chemistry.org These systems exhibit high tolerance for a wide range of functional groups. organic-chemistry.org Thiol surrogates, such as sodium thiosulfate, can be used as odorless and stable sources of sulfur, which, after the coupling reaction, are reduced in situ to afford the desired aryl thiol. lookchem.com

Copper-catalyzed Ullmann-type couplings offer a more economical alternative to palladium-based systems. tandfonline.com While classical Ullmann conditions were harsh, modern protocols utilize ligands like oxalic diamides or 1,10-phenanthroline (B135089) to facilitate the reaction under milder conditions. tandfonline.com These systems are effective for coupling aryl iodides and bromides with thiols. A particularly useful method for the direct synthesis of aryl thiols involves the copper-catalyzed reaction of an aryl halide with a dithiol, such as 1,2-ethanedithiol, which serves as a thiol equivalent. scispace.comresearchgate.netscribd.com Potassium ethyl xanthogenate has also been employed as a versatile thiol precursor in copper-catalyzed one-pot syntheses of unsymmetrical diaryl thioethers, where the aryl thiol is generated in situ. acs.org

| Catalyst System | Aryl Halide Scope | Sulfur Source | Typical Conditions |

| Pd(OAc)₂ / Biarylphosphine Ligand | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | R-SH, Na₂S₂O₃ | Base (e.g., K₃PO₄), Toluene, 80-110 °C |

| Pd₂ (dba)₃ / Josiphos Ligand | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | R-SH, H₂S surrogate | Base (e.g., NaOtBu), Toluene, 100 °C |

| CuI / Oxalic Diamide Ligand | Ar-Br, Ar-Cl | R-SH | Base (e.g., K₂CO₃), DMSO, 120 °C |

| CuSO₄·5H₂O / Ligand-free | Ar-I, Ar-Br | 1,2-Ethanedithiol | Base (e.g., KOH), DMSO/H₂O, 120 °C |

Mechanochemical and Electrocatalytic Synthesis Methods

In the pursuit of more sustainable synthetic methodologies, mechanochemical and electrocatalytic approaches have gained traction. These techniques can reduce solvent waste and energy consumption compared to traditional solution-phase reactions.

Mechanochemical synthesis utilizes mechanical force, typically through ball milling, to initiate chemical reactions. This solvent-free or low-solvent approach can enhance reaction rates and sometimes lead to different selectivities compared to solution-based methods. While the application of mechanochemistry to C-S bond formation is an emerging field, it holds promise for creating aryl-sulfur bonds in a more environmentally friendly manner.

Electrocatalytic synthesis employs electricity to drive redox reactions, offering precise control over reaction conditions and avoiding the use of stoichiometric chemical oxidants or reductants. chinesechemsoc.org The electrochemical synthesis of sulfur-containing compounds is a growing area. For instance, the oxidative coupling of thiols with arenes can be achieved electrochemically. researchgate.net While direct electrocatalytic synthesis of aryl thiols from halides is less common, related transformations, such as the electrochemical trifluoromethylation of arenes, demonstrate the potential of this technology in C-X bond formation. acs.orgacs.org

Mechanistic Investigations of Novel Synthetic Pathways

A thorough understanding of reaction mechanisms is critical for optimizing existing methods and developing new synthetic pathways. The formation of the key bonds in this compound involves several mechanistically distinct processes.

For trifluoromethoxylation , the pathway depends heavily on the reagents used. Electrophilic trifluoromethylation of phenols is believed to proceed via a polar substitution or single electron transfer (SET) mechanism. wikipedia.org In contrast, modern C-H trifluoromethoxylation methods often rely on the generation of the trifluoromethoxy radical (•OCF₃). researchgate.netresearchgate.net Mechanistic experiments, including radical trapping studies, have confirmed the intermediacy of radicals in these transformations. nih.gov The intramolecular OCF₃ migration pathway has been shown to proceed via a heterolytic N-O bond cleavage, highlighting the diverse electronic pathways available. nih.gov

The mechanism of palladium-catalyzed C-S coupling is well-established and follows a canonical catalytic cycle involving three main steps: (1) oxidative addition of the aryl halide to a Pd(0) complex to form a Pd(II) intermediate; (2) reaction with the thiolate to form a palladium-thiolate complex; and (3) reductive elimination to form the C-S bond and regenerate the Pd(0) catalyst. nih.govresearchgate.net Mechanistic studies often focus on the nature of the resting state of the catalyst and the rate-determining step, which can be influenced by the choice of ligand and substrates. acs.orgrsc.org Mass spectrometry has proven to be a powerful tool for identifying transient catalytic species and elucidating these cycles. uvic.ca

The mechanism of copper-catalyzed C-S coupling is more varied and debated. Depending on the catalyst's oxidation state and reaction conditions, pathways involving Cu(I)/Cu(III) or Cu(0)/Cu(II) catalytic cycles, as well as radical mechanisms, have been proposed. researchgate.net Recent studies suggest that for some systems, a concerted oxidative addition to a Cu(II) species can occur, challenging traditional mechanistic assumptions. youtube.com ESI-MS and DFT calculations have been employed to identify key copper intermediates and map out the energetic landscape of the catalytic cycle, suggesting a sequence of proton abstraction, oxidative addition, and reductive elimination in certain cases. nih.gov

Reaction Chemistry and Mechanistic Insights of 2 Bromo 4 Trifluoromethoxy Benzenethiol

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond in 2-bromo-4-(trifluoromethoxy)benzenethiol is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the trifluoromethoxy group and the ortho-thiol substituent can influence the reactivity of the aryl bromide in various transformations.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of this compound, particularly given the presence of the strongly electron-withdrawing trifluoromethoxy group. mdpi.combldpharm.com In general, for SNAr to occur, the aromatic ring must be rendered electron-deficient by the presence of such groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.govchimicatechnoacta.ru

The reaction proceeds via a two-step addition-elimination mechanism. scispace.com A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion. The negative charge is delocalized onto the ortho and para positions, and is effectively stabilized by the trifluoromethoxy group at the para position. Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring.

While direct SNAr on aryl bromides is less common than on aryl chlorides or fluorides, the reaction can be facilitated under forcing conditions or with highly activated substrates. The ortho-thiol group, which can be deprotonated to a thiolate, may also modulate the electronic properties of the ring and its susceptibility to nucleophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds, and the aryl bromide moiety of this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. uoanbar.edu.iqsigmaaldrich.com The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron reagent and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. scispace.comlibretexts.orgnih.govresearchgate.net

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides. organic-chemistry.orgwikipedia.org This reaction involves the palladium-catalyzed coupling of this compound with a primary or secondary amine in the presence of a base. biolmolchem.comacs.orgresearchgate.netresearchgate.net The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination. The selection of the appropriate palladium precursor and phosphine (B1218219) ligand is crucial for achieving high yields and broad substrate scope. mdpi.comgoogle.com

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Representative) | Base | Solvent | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Biaryl derivative |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | Arylamine |

Directed Ortho-Metallation and Subsequent Functionalization

Directed ortho-metallation (DoM) provides a regioselective method for the functionalization of aromatic rings. unblog.frbaranlab.orgharvard.edu This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of a protected derivative of this compound (e.g., as a thioether or protected thiol), the protected thiol or the trifluoromethoxy group could potentially act as a DMG.

However, the bromine atom itself can undergo lithium-halogen exchange with organolithium reagents, which is often a faster process than deprotonation. orgsyn.org This would lead to the formation of an aryllithium species at the position of the bromine atom, which can then be trapped with various electrophiles to introduce a wide range of functional groups. The trifluoromethoxy group is generally considered a moderate directing group for ortho-lithiation. nih.gov The outcome of the reaction would therefore depend on the specific organolithium reagent used, the reaction conditions, and the nature of any protecting group on the thiol.

Reactivity of the Benzenethiol (B1682325) (Thiol) Moiety

The thiol group (-SH) is a versatile functional group that can participate in a variety of reactions, including nucleophilic additions and oxidations.

Nucleophilic Addition Reactions and Thiol-Ene Chemistry

The thiol group is nucleophilic and can undergo addition reactions to polarized double and triple bonds. A particularly important reaction is the thiol-ene reaction , which is a radical-mediated addition of a thiol to an alkene. researchgate.netharvard.edursc.orglibretexts.orggoogle.com This reaction is considered a "click" reaction due to its high efficiency, stereoselectivity, and mild reaction conditions. rsc.org

The reaction is typically initiated by a radical initiator or UV light, which generates a thiyl radical (RS•). libretexts.org This radical then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to propagate the radical chain and form the thioether product. nih.govlibretexts.org This reaction is a powerful tool for surface modification and the synthesis of polymers and dendrimers.

Oxidation to Disulfides and Sulfonyl Derivatives

The thiol group is readily oxidized to various sulfur-containing functional groups. A common transformation is the oxidation to a disulfide . This can be achieved using a variety of mild oxidizing agents, such as iodine, hydrogen peroxide, or even air, often catalyzed by metal ions. chimicatechnoacta.runih.govbiolmolchem.comrsc.orgresearchgate.net The reaction proceeds through the formation of a sulfenic acid intermediate or via the coupling of two thiyl radicals.

Further oxidation of the thiol or the corresponding disulfide can lead to the formation of sulfonyl derivatives . For instance, treatment of the thiol with a strong oxidizing agent in the presence of a chlorine source can yield the corresponding sulfonyl chloride . baranlab.orgrsc.orgaobchem.com This sulfonyl chloride is a valuable intermediate for the synthesis of sulfonamides and other sulfur-containing compounds. A variety of methods exist for the direct conversion of thiols to sulfonyl chlorides. google.com

| Reaction Type | Reagent(s) | Product Functional Group |

| Thiol-Ene Reaction | Alkene, Radical Initiator/UV light | Thioether |

| Disulfide Formation | Mild Oxidizing Agent (e.g., I₂, H₂O₂) | Disulfide |

| Sulfonyl Chloride Formation | Strong Oxidizing Agent, Chlorine Source | Sulfonyl Chloride |

Coordination Chemistry and Ligand Exchange Processes

The coordination chemistry of this compound is primarily dictated by the soft sulfur atom of the thiol group, which, upon deprotonation, forms a thiolate anion. This thiolate is a potent ligand for a variety of transition metals. Thiolates are known to strongly bind to late transition metals, a factor that is critical in catalytic processes. nih.gov In the context of palladium-catalyzed cross-coupling reactions, the thiolate of this compound can coordinate to the palladium center. The catalytic cycle for C-S bond formation typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the thiolate and subsequent reductive elimination to form the product. researchgate.netorganic-chemistry.orgsci-hub.se

Ligand exchange, where one thiol displaces another from a metal center, is a fundamental process in the chemistry of metal thiolates. nih.govresearchgate.net Studies on thiolate-protected gold and silver nanoclusters have demonstrated that the metal-sulfur interface is dynamic, allowing for the displacement of bound thiolates by free thiols in solution. nih.govresearchgate.net This process is influenced by factors such as the steric and electronic properties of both the incoming and departing ligands. For this compound, its thiolate could participate in such exchange equilibria when coordinated to a metal center, a factor that can influence catalyst activity and lifetime. While historically it was thought that strong thiol(ate) binding would deactivate catalysts, modern ligand design has produced robust systems where monophosphine ligands, for example, can facilitate efficient catalysis despite the potential for ligand displacement by the thiolate. nih.gov

Influence of the Trifluoromethoxy Group on Aromatic Ring Reactivity

The trifluoromethoxy (–OCF₃) group is a unique substituent that exerts a profound influence on the reactivity of the aromatic ring to which it is attached. nih.govmdpi.com It is significantly more electron-withdrawing and lipophilic than its methoxy (B1213986) analogue. nih.gov This "super-halogen" or "pseudo-halogen" character stems from the powerful inductive effect of the three fluorine atoms, which is transmitted through the oxygen atom to the aromatic system. nih.gov Consequently, the –OCF₃ group deactivates the aromatic ring toward electrophilic attack.

The trifluoromethoxy group exhibits dual electronic effects. The dominant effect is a strong electron-withdrawing inductive effect (–I) due to the high electronegativity of the fluorine atoms. mdpi.com This effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609).

In contrast, for nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing nature of the trifluoromethoxy group is activating. By pulling electron density from the ring, it stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating the attack of nucleophiles. This activation is most pronounced at the ortho and para positions relative to the –OCF₃ group.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Directing Effect |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | Weakly Withdrawing (-I) | Strongly Donating (+R) | Activating | Ortho, Para |

| -OCF₃ (Trifluoromethoxy) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |

| -Br (Bromo) | Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating | Meta |

Unlike the methoxy group, which tends to favor a planar conformation with the aromatic ring, the trifluoromethoxy group imposes significant steric and conformational constraints. Structural studies have shown that trifluoromethoxybenzenes preferentially adopt a conformation where the O–CF₃ bond is orthogonal (perpendicular) to the plane of the aryl ring. nih.gov This preferred orientation is attributed to a combination of steric bulk from the CF₃ group and hyperconjugative interactions between the oxygen lone pairs and the C–F σ* orbitals. nih.gov

This perpendicular arrangement creates considerable steric hindrance around the two ortho positions. As a result, the regioselectivity of reactions can be significantly affected. For instance, in electrophilic aromatic substitution, attack at the less sterically hindered para position is often favored over the ortho positions, even though both are electronically activated by resonance. This steric blocking can be a useful tool for controlling the outcome of substitution reactions on the aromatic ring. The trifluoromethyl group itself is considered sterically similar in size to an isopropyl group, further contributing to this effect. nih.govnih.gov

Theoretical and Computational Investigations of 2 Bromo 4 Trifluoromethoxy Benzenethiol

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to determine the electronic structure, orbital energies, and charge distribution. nih.govnih.gov For 2-bromo-4-(trifluoromethoxy)benzenethiol, these calculations reveal how the substituents modulate the electronic properties of the aromatic ring.

The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. The bromo group is also electron-withdrawing via induction but can act as a weak pi-donor. The thiol (-SH) group is a weak pi-donor and a weak sigma-acceptor. The interplay of these substituents dictates the molecule's reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov For this compound, the most negative potential (electron-rich regions) is expected around the sulfur and oxygen atoms, making them susceptible to electrophilic attack. The hydrogen atom of the thiol group would represent a region of positive potential, indicating its acidity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. nih.gov The HOMO is typically associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity. In this molecule, the HOMO is likely to have significant contributions from the sulfur atom's lone pairs and the aromatic pi-system, while the LUMO would be an anti-bonding orbital of the pi-system.

Interactive Data Table: Calculated Quantum Chemical Properties Note: The following values are representative and would be determined via specific computational software like Gaussian using a basis set such as B3LYP/6-311G(d,p).

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability; relevant for reactions with electrophiles. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability; relevant for reactions with nucleophiles. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Mulliken Atomic Charge on Sulfur | -0.15 e | Quantifies the partial charge, indicating its nucleophilic character. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energies. nih.gov For this compound, the primary degrees of freedom are the rotation around the C-S and C-O bonds.

Quantum chemical calculations can map the potential energy surface by systematically rotating these bonds to identify low-energy conformers. The most stable conformation will likely involve a specific orientation of the S-H bond relative to the benzene (B151609) ring to minimize steric hindrance with the adjacent bromine atom. Similarly, the orientation of the trifluoromethyl group will be optimized to reduce steric clashes.

Molecular dynamics (MD) simulations can provide further insight by modeling the atomic motions over time. pitt.edu These simulations help to understand the dynamic behavior of the molecule in different environments (e.g., in a solvent) and can reveal the preferred conformational states and the energy barriers for interconversion between them.

Interactive Data Table: Hypothetical Conformational Energy Profile This table illustrates potential energy minima associated with the rotation of the C-S bond (dihedral angle C2-C1-S-H).

| Dihedral Angle (C2-C1-S-H) | Relative Energy (kJ/mol) | Conformation Description |

| 0° | 8.5 | Eclipsed conformation with the S-H bond pointing towards the bromo group (sterically hindered). |

| 90° | 0 | Global minimum, with the S-H bond perpendicular to the ring, minimizing steric repulsion. |

| 180° | 12.0 | Eclipsed conformation with the S-H bond pointing away from the bromo group. |

Reaction Mechanism Elucidation via Advanced Computational Methods

Computational chemistry is instrumental in elucidating complex reaction mechanisms, providing details that are often difficult to obtain experimentally. montclair.edu

A reaction energy profile plots the potential energy of a system as it progresses from reactants to products along the reaction coordinate. wikipedia.org Key points on this profile are the reactants, products, any intermediates, and the transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier that must be overcome for the reaction to proceed. wikipedia.orgugr.es

For this compound, one could model reactions such as the deprotonation of the thiol, its subsequent alkylation, or an oxidation reaction. Computational methods can locate the precise geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a key determinant of the reaction rate. youtube.com

Interactive Data Table: Hypothetical Reaction Energy Profile for S-methylation Reaction: 2-bromo-4-(trifluoromethoxy)benzenethiolate + CH3I → 2-bromo-4-(trifluoromethoxy)thioanisole + I-

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0 | Starting materials (thiolate anion and methyl iodide). |

| Transition State | +18.5 | S-C bond is partially formed, C-I bond is partially broken. |

| Products | -10.2 | Final products (thioether and iodide anion). |

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. scispace.com This is crucial for accurately predicting reaction barriers and stabilities of charged species in solution.

Furthermore, many reactions involving aryl halides and thiols utilize transition-metal catalysts. Computational methods can model the entire catalytic cycle, including steps like oxidative addition, ligand exchange, and reductive elimination. acs.org This allows for a detailed understanding of the catalyst's role, the identification of the rate-determining step, and the rational design of more efficient catalysts.

Quantitative Structure-Reactivity Relationships: A Computational Perspective

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. libretexts.org In a computational context, quantum chemical descriptors are used to build these relationships. researchgate.net

For a series of derivatives of this compound (e.g., with different substituents on the ring), one could calculate descriptors such as:

Electronic Descriptors: HOMO/LUMO energies, partial atomic charges, dipole moment.

Steric Descriptors: Molecular volume, surface area.

These calculated descriptors can then be correlated with experimentally measured reactivity data (e.g., reaction rate constants or equilibrium constants) using statistical methods like multiple linear regression. chemrxiv.org A successful QSRR model can provide insights into the factors governing reactivity. For instance, a model might show that the rate of a nucleophilic substitution reaction at the sulfur atom is primarily controlled by the LUMO energy of the electrophile and the partial charge on the sulfur atom.

Predictive Modeling for Novel Derivatives and Their Synthetic Accessibility

A validated QSRR model can be used in a predictive capacity. By calculating the relevant descriptors for new, yet-to-be-synthesized derivatives of this compound, their reactivity can be predicted without the need for experimental synthesis and testing. nih.gov This predictive power is invaluable in the design of molecules with desired properties, for example, in materials science or drug discovery.

Computational chemistry can also assess the synthetic accessibility of these novel derivatives. By modeling the potential reaction pathways for their synthesis, it is possible to calculate activation energies and reaction thermodynamics. montclair.edu Reactions with prohibitively high energy barriers can be identified and discarded, allowing researchers to focus on the most promising synthetic routes. This synergy between predictive modeling of properties and assessment of synthetic feasibility accelerates the discovery and development of new chemical entities.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advances

Direct and specific research findings on 2-Bromo-4-(trifluoromethoxy)benzenethiol are not extensively documented in peer-reviewed literature. The compound is primarily listed in chemical supplier catalogs, which provide basic information such as its CAS number (875143-35-4) and molecular formula (C7H4BrF3OS).

Methodological advances in the synthesis of related compounds, such as ortho-bromobenzenethiols, can be inferred from general procedures like the bromothiolation of arynes. However, the application of these methods to produce this compound specifically is not detailed in available studies.

The trifluoromethoxy group (–OCF3) is recognized in medicinal chemistry for its unique properties. beilstein-journals.orgnih.gov It is highly lipophilic and a strong electron-withdrawing group, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.govmdpi.com Research on other molecules containing this group often highlights enhanced metabolic stability and membrane permeability. mdpi.com While these general characteristics of the trifluoromethoxy group are well-documented, their specific impact within the structure of this compound has not been a subject of published research.

Identification of Remaining Challenges and Unexplored Research Avenues

The primary challenge concerning this compound is the fundamental lack of dedicated research. The scientific community has yet to publish studies that explore its synthesis in detail, its reactivity, its spectroscopic characterization, or its potential utility as a building block in organic synthesis.

Unexplored research avenues for this compound are therefore vast and include:

Synthetic Methodologies: Development and optimization of a reliable and high-yielding synthesis for this compound.

Chemical Reactivity: Investigation of the reactivity of the thiol and bromo groups in various chemical transformations, such as nucleophilic substitution, cross-coupling reactions, and oxidation or reduction reactions.

Medicinal Chemistry Applications: Given the properties of the trifluoromethoxy group, this compound could be a valuable intermediate for the synthesis of novel pharmaceutical candidates. mdpi.com Its potential as a scaffold for bioactive molecules remains entirely unexplored.

Materials Science: The unique electronic properties conferred by the trifluoromethoxy and bromo substituents could make this compound or its derivatives of interest in the development of novel organic materials.

Future Outlook for the Chemical Research of this compound

The future research trajectory for this compound is contingent on initial exploratory studies that establish its fundamental chemical properties and synthetic accessibility. Should this compound become more readily available through a documented synthetic route, its utility as a chemical intermediate could be realized.

The presence of three distinct functional groups (thiol, bromo, and trifluoromethoxy) on a single aromatic ring presents a versatile platform for the construction of more complex molecules. The future outlook would brighten significantly if initial studies demonstrate interesting reactivity or biological activity in its derivatives. Researchers in medicinal chemistry and materials science may then be incentivated to incorporate this fragment into their designs.

Q & A

Basic: What are the critical safety protocols for handling 2-bromo-4-(trifluoromethoxy)benzenethiol in laboratory settings?

Answer:

- Ventilation and PPE: Use fume hoods, nitrile gloves, and chemical-resistant goggles to avoid inhalation, skin contact, or eye exposure. Direct contact causes severe irritation, as observed in animal studies (e.g., ocular damage in rabbits at 0.1 mL doses) .

- Storage: Store under inert gas (e.g., nitrogen) in airtight containers to prevent oxidation. Incompatible with oxidizing agents (e.g., peroxides, chlorates) and strong acids .

- First Aid: For eye exposure, flush with water for 15+ minutes and consult an ophthalmologist. For skin contact, wash with soap/water for 15+ minutes and remove contaminated clothing .

Basic: How can researchers synthesize aryl disulfides from this compound?

Answer:

- Oxidative Coupling: Use diisopropylamine as a catalyst with scandium(III) triflate. This method achieves near-quantitative conversion (99% GC yield) at room temperature in 30 minutes .

- Mechanism: The amine facilitates thiol deprotonation, enabling Sc(OTf)₃ to promote S–S bond formation. Optimize stoichiometry (1.1 eq. thiol to 1 eq. catalyst) for efficiency .

Advanced: What computational methods predict the adsorption behavior of this compound on Au(111)?

Answer:

- DFT Simulations: Density Functional Theory (DFT) models dissociative adsorption pathways. The process involves:

- Controversy: Experimental data conflict on whether ordered monolayers form. DFT suggests tilted thiolate geometries but lacks consensus on surface ordering .

Advanced: How do surface-enhanced Raman spectroscopy (SERS) techniques analyze trace amounts of this compound?

Answer:

- Hot-Spot Utilization: Silver nanoparticles (AgNPs) amplify Raman signals via localized surface plasmon resonance. For 4-mercaptobenzoic acid (structurally analogous), SERS detects protonated/deprotonated species and decarboxylation byproducts (e.g., benzenethiol) at single-molecule levels .

- Methodology:

Basic: What are the metabolic pathways of benzenethiol derivatives in vivo?

Answer:

- S-Methylation: Benzenethiol undergoes methylation to methylphenyl sulfide in rats, followed by oxidation to sulfoxide and sulfone derivatives .

- Conjugation: Hydroxylated sulfones are conjugated with glucuronic acid or sulfate for excretion. Trace metabolites include methylphenyl sulfoxide .

- Toxicity: Acute exposure in rats shows LC₅₀ values of ~140 mg/m³ (4-hour inhalation). Dermal LD₅₀ in rabbits is 134 mg/kg .

Advanced: How do experimental contradictions in surface adsorption studies inform future research?

Answer:

- Ordered vs. Disordered Monolayers: Some studies report ordered SAMs on Au(111) with (2√3×√3) symmetry, while others find no long-range order .

- Resolution Strategies:

Basic: What analytical techniques characterize the electronic structure of this compound?

Answer:

- XPS: X-ray photoelectron spectroscopy identifies sulfur oxidation states (e.g., S 2p₃/₂ peaks at ~162 eV for thiolate) .

- Cyclic Voltammetry: Measures redox activity of the –SH group (e.g., oxidation peaks at +0.5 V vs. Ag/AgCl) .

Advanced: How does the trifluoromethoxy group influence reactivity compared to non-fluorinated analogs?

Answer:

- Electron-Withdrawing Effect: The –OCF₃ group decreases electron density at the benzene ring, reducing nucleophilic aromatic substitution (SNAr) rates.

- Steric Effects: Bulkier than –OCH₃, it hinders π-stacking in SAMs, potentially explaining disordered adsorption phases .

Basic: What are the occupational exposure limits (OELs) for benzenethiol derivatives?

Answer:

- Netherlands: 8-hour TWA = 2 mg/m³ (0.5 ppm) .

- USA/Europe: Varies by jurisdiction; typical range 0.5–2 ppm. Monitor airborne concentrations with gas chromatography .

Advanced: Can DFT simulations resolve discrepancies in benzenethiolate adsorption energies?

Answer:

- Cluster vs. Periodic Models: Earlier cluster calculations underestimated van der Waals interactions. Modern periodic DFT with vdW corrections (e.g., DFT-D3) improves agreement with experimental physisorption energies (±0.05 eV) .

- Limitations: Solvent effects (e.g., ethanol in SAM preparation) are often omitted but may stabilize specific conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.